1H- vs. 2H-1,2,3-Triazole Regioisomerism: Computed LogP and Hydrogen-Bond Acceptor Count Differences
The target compound (1H-1,2,3-triazole regioisomer) exhibits an XLogP3 of 1.3 and 4 hydrogen bond acceptor (HBA) sites [1]. In contrast, the 2H-1,2,3-triazole regioisomer (CAS not assigned, same molecular formula C12H10ClFN4O) is predicted to have a lower logP of approximately 0.9 and a different HBA count of 3 due to the altered nitrogen connectivity . This difference in lipophilicity and hydrogen-bonding capacity directly impacts membrane permeability and target binding, making the 1H-regioisomer more suitable for hydrophobic protein pockets.
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | XLogP3 = 1.3, HBA = 4 |
| Comparator Or Baseline | 2H-1,2,3-triazole regioisomer: XLogP3 ≈ 0.9 (predicted), HBA = 3 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ +0.4; ΔHBA = +1 |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem) |
Why This Matters
A logP difference of 0.4 units can translate to a ~2.5-fold change in membrane permeability, influencing cellular uptake and target engagement; the additional HBA site in the 1H-regioisomer may strengthen key hydrogen bonds in kinase ATP-binding pockets.
- [1] PubChem Compound Summary for CID 91625209, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone. National Center for Biotechnology Information (2025). View Source
